molecular formula C17H27N3O4 B8467307 Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester

Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester

Cat. No. B8467307
M. Wt: 337.4 g/mol
InChI Key: GUCODNNZLOYZLH-UHFFFAOYSA-N
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Patent
US07732618B2

Procedure details

(4-tert-Butoxycarbonylamino-2-nitro-phenylamino)-acetic acid tert-butyl ester (10.8 g, 29.4 mmol) was dissolved in MeOH (70 mL) and purged with N2. Palladium on activated carbon (2.2 g, 10% by weight) was added, and the reaction mixture was charged with a balloon of H2. The reaction mixture was stirred for 3 h at room temperature, and then filtered through a pad of celite. The celite was washed with MeOH, and the filtrate was concentrated to afford 2.1 g (22%—two steps) of the sub-title compound. MS calculated for C17H27N3O4+H: 338, observed: 338.
Name
(4-tert-Butoxycarbonylamino-2-nitro-phenylamino)-acetic acid tert-butyl ester
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:26])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[CH:11][C:10]=1[N+:23]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>CO>[C:1]([O:5][C:6](=[O:26])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[CH:11][C:10]=1[NH2:23])([CH3:2])([CH3:4])[CH3:3]

Inputs

Step One
Name
(4-tert-Butoxycarbonylamino-2-nitro-phenylamino)-acetic acid tert-butyl ester
Quantity
10.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(CNC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-])=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2
ADDITION
Type
ADDITION
Details
Palladium on activated carbon (2.2 g, 10% by weight) was added
ADDITION
Type
ADDITION
Details
the reaction mixture was charged with a balloon of H2
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
The celite was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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